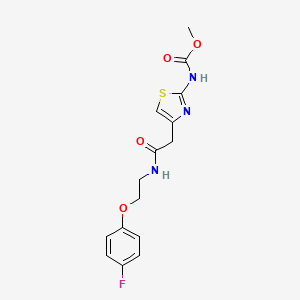

Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

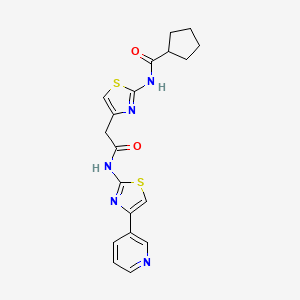

The compound Methyl (4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a derivative of thiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological activities. Thiazole derivatives have been synthesized and evaluated for various biological activities, including antitumor and antimicrobial properties. The specific compound is not directly mentioned in the provided papers, but its structure suggests it could be related to the thiazole derivatives that have been studied for their biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves chemical transformations starting from substituted amino-thiazoles. For instance, Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was prepared from 2-amino-4-(chloromethyl)thiazole as a starting material . Although the exact synthesis route for the compound is not provided, it is likely that similar methods could be employed, involving intermediate steps such as chlorination, amination, and carbamate formation to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific compound mentioned would have additional functional groups attached to the thiazole ring, such as a fluorophenoxy group and an amino-oxoethyl group, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including reactions with isothiocyanates, hydrazine hydrate, and different substituted aromatic acids, as seen in the synthesis of related compounds . The presence of reactive functional groups such as carbamates and ethers in the compound suggests that it could also participate in similar reactions, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on the substituents attached to the thiazole ring. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. The antimicrobial activity of some thiazole derivatives has been screened, indicating that these compounds can interact with microbial targets . The specific physical and chemical properties of this compound would need to be determined experimentally to fully understand its potential as a pharmacological agent.

Scientific Research Applications

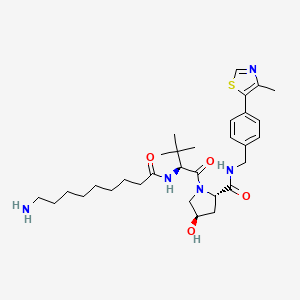

Antitumor and Antifilarial Agents

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound structurally related to the chemical , has demonstrated significant antitumor and antifilarial activities. One study found it particularly effective against leukemia L1210 cell proliferation and showed in vivo antifilarial activity against adult worms of Acanthocheilonema viteae (Kumar et al., 1993). Similarly, certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, which are chemically akin to the requested compound, displayed potent growth inhibition in L1210 cells, suggesting their potential as antineoplastic agents (Ram et al., 1992).

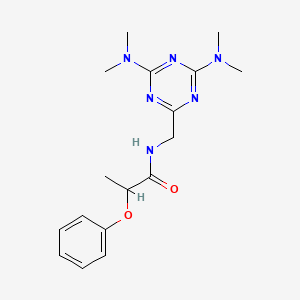

Antimicrobial Activity

Compounds like imino-4-methoxyphenol thiazole derived Schiff bases have been synthesized and tested for antibacterial and antifungal activities. These compounds, including those similar to the chemical in focus, showed moderate activity against bacteria and fungi (Vinusha et al., 2015).

Synthesis of Biologically Active Compounds

The compound tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, structurally related to the specified chemical, is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). This highlights its role in the development of new therapeutic agents (Zhao et al., 2017).

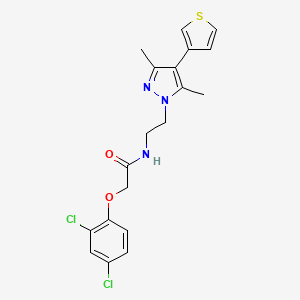

Cyclization-Activated Prodrugs

Basic carbamates of 4-hydroxyanisole, which share structural elements with the chemical , have been prepared and evaluated as progenitors of melanocytotoxic phenol. These compounds demonstrate a mechanism of cyclization-activated prodrugs, where the generation of the active drug is not dependent on enzymatic cleavage (Saari et al., 1990).

Discovery of Potent Agonists

Compounds like 2-{[2-((4S)-4-{(1E,3R)-8-fluoro-3-hydroxy-4,4-dimethyl-1-octenyl}-2-oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl}-1,3-thiazole-4-carboxylic acid, which bear resemblance to the chemical of interest, have been identified as potent dual EP2 and EP3 agonists with selectivity against EP1 and EP4 subtypes. This indicates their potential in therapeutic applications (Kinoshita et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and 2-aminothiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Result of Action

Compounds with similar structures have been reported to have promising antimicrobial activity and were found to be the most active ones against breast cancer cell line .

Future Directions

properties

IUPAC Name |

methyl N-[4-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4S/c1-22-15(21)19-14-18-11(9-24-14)8-13(20)17-6-7-23-12-4-2-10(16)3-5-12/h2-5,9H,6-8H2,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJMTWWKVKOGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B3012545.png)

amine](/img/structure/B3012546.png)

![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate](/img/structure/B3012558.png)